Alrestatin - 51411-04-2

Alrestatin

Catalog Number: EVT-258490
CAS Number: 51411-04-2
Molecular Formula: C14H9NO4
Molecular Weight: 255.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alrestatin (AY-22,284) is a synthetic organic compound widely employed in biochemical and pharmacological research as an aldose reductase inhibitor (ARI). [, , , ] ARIs are a class of compounds that block the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. [, , ]

Future Directions
  • Investigating the role of aldose reductase in other diseases: Research can explore the potential therapeutic benefits of aldose reductase inhibition in non-diabetic diseases such as cancer, inflammation, and neurodegenerative disorders. []

Sorbinil (CP 45,634)

  • Compound Description: Sorbinil is a spirohydantoin derivative and a potent aldose reductase inhibitor (ARI) [, , , , , , ]. It exhibits non-competitive inhibition kinetics against human brain aldose reductase [, ]. Studies have investigated its potential in treating diabetic complications, but its use has been limited due to side effects [, ].
  • Relevance: Sorbinil, like Alrestatin, targets the enzyme aldose reductase, playing a crucial role in the polyol pathway [, , ]. Both compounds are considered potent ARIs, but sorbinil often exhibits greater potency compared to Alrestatin [, ].

Quercitrin

  • Compound Description: Quercitrin, a flavonoid glycoside, demonstrates inhibitory effects on both aldose reductase and aldehyde reductase enzymes [, , ].
  • Relevance: While structurally distinct from Alrestatin, quercitrin shares the ability to inhibit aldose reductase, highlighting the diversity of chemical structures capable of targeting this enzyme [, , ].

Tolrestat

  • Compound Description: Tolrestat, a carboxylic acid derivative, is another potent ARI with a longer duration of action compared to earlier inhibitors []. Clinical trials have shown its potential in improving diabetic neuropathy symptoms [].

Ponalrestat (Statil)

  • Compound Description: Ponalrestat, a hydantoin derivative, is an ARI that has been investigated for its potential to treat diabetic complications [, , ]. It has shown efficacy in preclinical studies, but its clinical use is limited [].
  • Relevance: Ponalrestat, like Alrestatin, targets aldose reductase and acts as an inhibitor, though its binding mechanism and clinical efficacy might differ [, , ].

Zopolrestat

  • Compound Description: Zopolrestat, a carboxylic acid derivative, is an ARI that inhibits aldose reductase by binding to the enzyme-NADP+ complex [, ].
  • Relevance: Zopolrestat, similar to Alrestatin, is a carboxylic acid derivative and a potent ARI, suggesting a shared mechanism of action involving binding to the enzyme-NADP+ complex [, ].

Fidarestat

  • Compound Description: Fidarestat, a spirohydantoin derivative, is an ARI that has been investigated for its potential in treating diabetic complications, especially neuropathy [, ].
  • Relevance: Fidarestat and Alrestatin share structural similarities as spirohydantoin derivatives and both target aldose reductase as inhibitors [, ].

Epalrestat

  • Compound Description: Epalrestat, a carboxylic acid derivative, is an ARI currently clinically available for treating diabetic neuropathy, particularly in some countries []. It exhibits a favorable safety profile compared to some earlier ARIs [].
  • Relevance: Epalrestat, like Alrestatin, targets and inhibits aldose reductase, highlighting the therapeutic potential of ARIs in managing diabetic complications [].

2-Oxoquinoline-1-acetic acid

  • Compound Description: This compound serves as a structural basis for developing several aldose reductase inhibitors, including those with fused ring systems like tricyclic N-acetic acids [].
  • Relevance: The 2-oxoquinoline-1-acetic acid scaffold, along with Alrestatin, informs the design of ARIs, particularly those exploring fused ring systems for enhanced activity [].

N-Benzoylglycines (Series 6)

  • Compound Description: These compounds represent simplified analogs of Alrestatin, designed to investigate the importance of the specific ring structure found in Alrestatin for aldose reductase inhibition []. They are generally weak inhibitors [].
  • Relevance: This series directly relates to Alrestatin, helping delineate the structure-activity relationships and highlighting the importance of specific structural features for potent aldose reductase inhibition [].

N-Acetyl-N-phenylglycines (Series 7)

  • Compound Description: This series was designed as open-ring analogs of 2-oxoquinolines, aiming to assess the role of the ring structure in aldose reductase inhibition []. These compounds show moderate potency compared to 2-oxoquinolines but are more potent than the N-benzoylglycine series [].
  • Relevance: This series, alongside Alrestatin and 2-oxoquinoline-1-acetic acid, underscores the structure-activity relationship studies crucial for developing more effective ARIs [].

N-Benzoyl-N-phenylglycines (Series 8)

  • Compound Description: This series represents hybrid structures incorporating features of both Alrestatin and 2-oxoquinoline-1-acetic acids []. These compounds demonstrate significantly improved inhibitory activity against aldose reductase compared to series 6 and 7, highlighting the synergistic effect of combining specific pharmacophores [].
  • Relevance: The enhanced potency observed in series 8, compared to Alrestatin and other simpler analogs, demonstrates the successful application of structure-based drug design principles to enhance aldose reductase inhibitory activity [].

Benzoxindole (Series 12)

  • Compound Description: This tricyclic N-acetic acid analog, structurally related to the N-benzoyl-N-phenylglycines, exhibits potent aldose reductase inhibitory activity [].
  • Relevance: Benzoxindole's potency, alongside the structure-activity relationships observed in other related series, informs the design of new ARIs and highlights the importance of specific structural features like planar aromatic ring systems for optimal interaction with aldose reductase [].

Tetramethylene Glutaric Acid

  • Compound Description: This compound acts as a non-competitive inhibitor of human brain aldose reductase, although its potency is lower compared to Sorbinil [].
  • Relevance: While structurally different from Alrestatin, tetramethylene glutaric acid provides further evidence that multiple chemical classes can exhibit aldose reductase inhibitory activity [].

Phenobarbital

  • Relevance: Phenobarbital, although not structurally similar to Alrestatin, highlights the potential for existing drugs to exhibit off-target effects on aldose reductase, emphasizing the importance of selectivity in drug development [].
Source and Classification

Alrestatin was first synthesized in 1969 and is recognized as the first aldose reductase inhibitor with oral bioavailability to undergo clinical trials in the late 1970s and early 1980s. Despite its initial promise, development was halted due to poor trial quality and significant adverse effects, notably hepatotoxicity. Alrestatin is structurally related to tolrestat, another aldose reductase inhibitor that was briefly marketed before its withdrawal in 1997. It is important to note that alrestatin has not been approved for clinical use .

Synthesis Analysis

The synthesis of alrestatin involves the reaction between naphthalic anhydride and glycine. This method highlights the compound's synthetic accessibility, although detailed reaction conditions are often proprietary or unpublished. The general reaction can be outlined as follows:

  1. Reactants: Naphthalic anhydride and glycine.
  2. Reaction Conditions: Typically requires heating under controlled conditions to facilitate the formation of the desired product.
  3. Yield and Purity: Specific yields and purity levels depend on reaction parameters such as temperature, time, and the presence of catalysts or solvents.

Research has also explored derivatives of alrestatin with modifications to enhance biological activity or reduce toxicity .

Molecular Structure Analysis

The molecular structure of alrestatin can be characterized by its unique arrangement of atoms that confer its biological activity. The compound's molecular formula is C13_{13}H11_{11}N1_{1}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Features:

  • Functional Groups: Alrestatin contains a naphthalene ring system which contributes to its hydrophobic character and interaction with the enzyme active site.
  • Binding Sites: The structure allows for specific interactions with the active site of aldose reductase, inhibiting its activity effectively.

Structural analyses using techniques such as X-ray crystallography have provided insights into how alrestatin binds to aldose reductase, revealing critical interactions that underpin its mechanism of action .

Chemical Reactions Analysis

Alrestatin primarily functions through reversible binding to aldose reductase, inhibiting its enzymatic activity. The key chemical reactions involving alrestatin include:

  1. Inhibition Reaction: Alrestatin competes with NADPH for binding at the active site of aldose reductase.
  2. Enzyme-Substrate Complex Formation: The binding alters the enzyme's conformation, preventing substrate conversion (glucose to sorbitol).

These reactions are crucial in understanding how alrestatin can mitigate complications arising from excessive sorbitol accumulation in diabetic patients .

Mechanism of Action

The mechanism of action for alrestatin involves its competitive inhibition of aldose reductase, which is responsible for converting glucose into sorbitol via the reduction process using NADPH as a cofactor. By inhibiting this enzyme:

  • Reduction in Sorbitol Levels: Alrestatin decreases sorbitol accumulation in cells, which is crucial since high levels can lead to osmotic and oxidative stress.
  • Prevention of Complications: This action helps prevent diabetic complications such as neuropathy and retinopathy.

Studies have demonstrated that alrestatin binds effectively to the enzyme's active site, blocking substrate access and altering enzyme kinetics .

Physical and Chemical Properties Analysis

Alrestatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 231.23 g/mol.
  • Solubility: Alrestatin is moderately soluble in organic solvents but less so in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties influence both the pharmacokinetics and pharmacodynamics of alrestatin when considered for therapeutic applications .

Applications

While alrestatin has not achieved clinical approval due to safety concerns, its scientific applications remain relevant:

  • Research Tool: Used in studies investigating aldose reductase inhibition for understanding diabetic complications.
  • Drug Development: Basis for developing new derivatives with improved safety profiles or enhanced efficacy against diabetic complications.

Ongoing research continues to explore modifications of alrestatin that could lead to safer alternatives or novel therapeutic agents targeting similar pathways .

Historical Development and Context of Aldose Reductase Inhibitors (ARIs)

Discovery and Initial Characterization of Alrestatin as a Prototypical ARI

Alrestatin (AY-22,284), developed by Wyeth Laboratories in the early 1970s, was the first aldose reductase inhibitor (ARI) to undergo comprehensive clinical evaluation for diabetic complications. Its identification stemmed from systematic screening of carboxylic acid derivatives, targeting the polyol pathway's rate-limiting enzyme, aldose reductase (AR). Alrestatin's core structure features a naphthalene-acetic acid scaffold, which binds competitively to AR's anion-binding pocket via its ionized carboxylate group [3] [10]. In vitro studies demonstrated an IC₅₀ of 148 μM against human lens aldose reductase, establishing its role as a reference compound for subsequent ARI development [10].

Early biochemical characterization revealed Alrestatin’s mechanism: it inhibited sorbitol accumulation in human diabetic lenses by 70–80% when applied at 0.1 mM concentrations, confirming target engagement [10]. Notably, its efficacy was lower in vivo due to poor membrane permeability and rapid systemic clearance, limiting tissue penetration in nerves and ocular tissues [3] [6]. Despite this, Alrestatin validated the "osmotic hypothesis" in diabetic complications. For example, it reduced glucose-induced swelling in human lenses by blocking sorbitol-driven osmotic stress, providing foundational proof that AR inhibition could mitigate cellular damage in hyperglycemia [10].

  • Table 1: Early Milestones in Alrestatin Development [3] [6] [10]
    YearKey FindingSignificance
    1975Synthesis by Wyeth LaboratoriesFirst potent carboxylic acid-based ARI
    1979Inhibition of sorbitol in human diabetic lensesConfirmed target engagement in relevant human tissue
    1980Reduction of lens osmotic swellingProvided mechanistic validation of the polyol pathway's role in diabetic complications

Alrestatin’s limitations catalyzed research into AR’s structural biology. Crystallography later revealed that its moderate potency arose from partial occupancy of AR’s hydrophobic substrate pocket, a flaw addressed in next-generation inhibitors [3] [7].

Evolution of ARIs in Diabetes Research: From Alrestatin to Second-Generation Inhibitors

Alrestatin’s mixed clinical outcomes—modest efficacy in neuropathy trials but negligible effects on retinopathy—highlighted key challenges for ARIs: improving tissue permeability, metabolic stability, and AR isoform selectivity. This spurred development of two successor classes: spirohydantoins (e.g., Sorbinil) and acidic derivatives (e.g., Tolrestat, Epalrestat) [3] [6].

Sorbinil, a spirohydantoin derivative, exhibited 10-fold greater potency (IC₅₀ ~15 nM) than Alrestatin due to deeper penetration into AR’s catalytic cleft. However, it caused hypersensitivity reactions in 10% of patients, linked to its hydantoin ring, leading to withdrawal [3] [6]. Tolrestat, a trifluoromethylphenoxyacetic acid derivative, improved metabolic stability but retained Alrestatin’s carboxylic acid group, achieving clinical use for neuropathy before hepatotoxicity concerns halted production [1] [6].

Epalrestat, the only clinically approved ARI (marketed in Japan, China, and India since 1992), emerged as Alrestatin’s direct successor. Its design incorporated a rhodanine ring and unsaturated carboxylic acid, enhancing AR binding affinity (IC₅₀ = 72 nM) and tissue retention. Unlike Alrestatin, Epalrestat showed reproducible benefits in diabetic neuropathy, including nerve conduction velocity improvement and sorbitol reduction in erythrocytes [3] [9].

  • Table 2: Structural and Pharmacological Evolution of Key ARIs [1] [3] [6]
    InhibitorStructural ClassIC₅₀ (AR)Advantages vs. AlrestatinClinical Status
    AlrestatinNaphthalene-acetic acid148 μMPrototype; validated AR targetWithdrawn (limited efficacy)
    SorbinilSpirohydantoin15 nMHigher potency; tissue penetrationWithdrawn (safety)
    TolrestatTrifluoromethylphenoxy acid35 nMImproved pharmacokineticsWithdrawn (hepatotoxicity)
    EpalrestatRhodanine-carboxylic acid72 nMOral bioavailability; clinical efficacy in neuropathyApproved (Asia)
    RanirestatPhthalazinone-glyoxylic acid11 nMLong half-life; nerve-specific distributionPhase III trials

Recent ARIs (e.g., Ranirestat) address Alrestatin’s shortcomings through rational design:

  • Enhanced tissue penetration: Ranirestat’s phthalazinone core enables preferential accumulation in peripheral nerves [3].
  • Selectivity: Contemporary inhibitors avoid off-target effects on aldehyde reductase (ALR1), reducing toxicity risks [7].
  • Multifunctionality: Compounds like Zenarestat inhibit AR while scavenging reactive carbonyls, tackling multiple diabetic complication pathways [9].

Alrestatin’s legacy persists in structure-activity relationship (SAR) models. Computational docking studies, informed by Alrestatin’s binding pose, continue to guide ARI optimization—notably in designing non-carboxylic acid inhibitors (e.g., benzopyran derivatives) to circumvent pharmacokinetic flaws [7] [9].

Properties

CAS Number

51411-04-2

Product Name

Alrestatin

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17)

InChI Key

GCUCIFQCGJIRNT-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Alrestatin; AY-22284; AY 22284; AY22284; Alrestatin free acid

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.